Diphenyl carbonate;hexane-1,6-diol
Description
Significance of Diphenyl Carbonate (DPC) in Polymer Chemistry
Diphenyl carbonate is a key comonomer in the production of polycarbonate resins. researchgate.net It serves as a non-toxic substitute for phosgene (B1210022) in the synthesis of various polymers, including both aromatic and aliphatic polycarbonates. mdpi.comresearchgate.net The use of DPC in a melt polycondensation process with bisphenol A (BPA) to produce polycarbonate is a well-established industrial method. wikipedia.org Beyond its role in polycarbonate synthesis, DPC is also utilized in the production of other organic compounds, solvents, and plasticizers. researchgate.net The development of efficient, phosgene-free methods for producing DPC itself, such as the transesterification of dimethyl carbonate (DMC) with phenol (B47542) or the oxidative carbonylation of phenol, has been crucial for the widespread adoption of non-phosgene polycarbonate production. mdpi.comwikipedia.org
Role of Hexane-1,6-diol (HDO) as a Core Monomer in Polymer Architectures
Hexane-1,6-diol is an important aliphatic diol used as a monomer in the synthesis of various polymers, including polyesters and polycarbonates. nih.govgoogle.com In the context of polycarbonate synthesis, HDO reacts with a carbonate source, such as diphenyl carbonate, to form poly(hexamethylene carbonate). mdpi.comrsc.org The resulting aliphatic polycarbonates are valued for their biodegradability and biocompatibility, making them suitable for applications in the biomedical field. rsc.orgnih.gov The properties of the final polymer, such as molecular weight and thermal stability, can be tailored by adjusting the reaction conditions and the choice of catalyst during the polymerization of HDO. nih.govasianpubs.org
Historical Context of Non-Phosgene Polycarbonate Production
The traditional method for producing polycarbonates, developed in the 1950s, involved the interfacial polycondensation of phosgene with a bisphenol, such as bisphenol A. jaci.or.jp While effective, this process has significant drawbacks due to the high toxicity of phosgene and the use of chlorinated solvents. researchgate.netjaci.or.jp These concerns spurred research into alternative, non-phosgene routes.
A significant breakthrough was the development of the melt transesterification process, which uses diphenyl carbonate as a replacement for phosgene. mdpi.comjaci.or.jp Asahi Kasei Corporation in Japan was a pioneer in this field, successfully industrializing a non-phosgene polycarbonate process using carbon dioxide as a starting material to produce DPC. acs.orgjaci.or.jp This process involves several steps, including the conversion of ethylene (B1197577) carbonate to DPC, which then reacts with bisphenol A. jaci.or.jpresearchgate.net Over the years, various catalysts and process optimizations have been developed to improve the efficiency and economic viability of non-phosgene polycarbonate production, making it a competitive and more sustainable alternative to the phosgene-based route. mdpi.comshell.com
Overview of Transesterification and Polycondensation Principles in DPC-HDO Systems
The synthesis of aliphatic polycarbonates from diphenyl carbonate (DPC) and hexane-1,6-diol (HDO) is a two-step process involving transesterification followed by polycondensation. nih.govasianpubs.org
Transesterification: In the initial stage, DPC reacts with HDO in a transesterification reaction. In this step, the phenyl group of DPC is exchanged with the alkyl group of HDO, forming an intermediate species and releasing phenol as a byproduct. uwb.edu.plasianpubs.org This reaction is typically carried out at elevated temperatures in the presence of a catalyst. asianpubs.org
Polycondensation: The second stage is polycondensation, where the intermediate oligomers react with each other to form long polymer chains. This step is driven by the continuous removal of the phenol byproduct, often under reduced pressure, which shifts the equilibrium towards the formation of a high molecular weight polycarbonate. jaci.or.jpasianpubs.org The efficiency of both stages is highly dependent on the catalyst used, with various metal-based and organocatalysts being investigated to optimize reaction rates and polymer properties. rsc.orgasianpubs.org
Table 1: Research Findings on DPC-HDO Polycondensation
| Catalyst | Temperature (°C) | Pressure | Molecular Weight (Mn) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Metal-Organic Frameworks (Zn2+) | 183-198 | 3.0 x 10³ Pa | Not specified | Up to 90.1 (phenol yield) | asianpubs.orgasianpubs.org |
| Zinc (II) acetylacetonate (B107027) | 180 | 200 Pa | High | High | mdpi.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Diphenyl carbonate | (C₆H₅O)₂CO |
| Hexane-1,6-diol | C₆H₁₄O₂ |
| Poly(hexamethylene carbonate) | (C₇H₁₂O₃)n |
| Phenol | C₆H₅OH |
| Phosgene | COCl₂ |
| Bisphenol A | (CH₃)₂C(C₆H₄OH)₂ |
| Dimethyl carbonate | (CH₃O)₂CO |
| Ethylene carbonate | C₃H₄O₃ |
| Carbon dioxide | CO₂ |
| Zinc (II) acetylacetonate | Zn(C₅H₇O₂)₂ |
Structure
2D Structure
Properties
IUPAC Name |
diphenyl carbonate;hexane-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3.C6H14O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;7-5-3-1-2-4-6-8/h1-10H;7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVCFERLLIDEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2.C(CCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29862-10-0 | |
| Record name | Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29862-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40952317 | |
| Record name | Diphenyl carbonate--hexane-1,6-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29862-10-0 | |
| Record name | Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl carbonate--hexane-1,6-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melt Transesterification Polymerization of Diphenyl Carbonate and Hexane 1,6 Diol
Fundamental Reaction Pathways and Mechanistic Considerations
The formation of poly(hexamethylene carbonate) from diphenyl carbonate and hexane-1,6-diol is a classic example of melt polycondensation, a type of step-growth polymerization. The reaction proceeds through the stepwise formation of carbonate linkages, with the simultaneous elimination of a small molecule byproduct, phenol (B47542).
Step-Growth Polymerization Mechanisms
Step-growth polymerization involves a series of independent reactions between functional groups of the monomers. libretexts.org In this specific case, the hydroxyl groups (-OH) of hexane-1,6-diol react with the phenyl carbonate groups of diphenyl carbonate. The fundamental reaction is a transesterification, where the alcohol (hexane-1,6-diol) displaces the phenol from the carbonate ester (diphenyl carbonate). asianpubs.orgwikipedia.org
The process begins with the reaction of a diol molecule with a DPC molecule, forming a new carbonate bond and releasing one molecule of phenol. This initial product is an oligomer with a hydroxyl group at one end and a phenyl carbonate group at the other. This oligomer can then react further in several ways: with another diol molecule, with another DPC molecule, or with another oligomer. Each of these reaction steps extends the polymer chain. libretexts.org This step-wise growth continues throughout the reaction mixture, gradually increasing the molecular weight of the polymer. The polymerization can be represented by the reaction between two difunctional reactants, leading to the formation of the polymer chain. libretexts.org
Phenol Elimination Dynamics
The transesterification reaction between diphenyl carbonate and hexane-1,6-diol is a reversible equilibrium reaction. umd.edu To drive the reaction forward and achieve high molecular weight polymers, the phenol byproduct must be continuously and efficiently removed from the reaction melt. umd.eduresearchgate.net The removal of phenol shifts the equilibrium towards the product side, favoring the forward chain-growth reaction. umd.edu
Reaction Conditions and Process Optimization
The successful synthesis of high-molecular-weight poly(hexamethylene carbonate) is highly dependent on the careful control and optimization of reaction conditions, including temperature, pressure, and monomer stoichiometry.
Temperature Regimes and Their Influence on Polymerization
Temperature is a critical parameter in the melt transesterification of DPC and hexane-1,6-diol. The process is typically carried out in stages at progressively increasing temperatures. Initially, the reactants are melted and homogenized at a moderate temperature, for instance, around 120°C, under a nitrogen atmosphere. mdpi.com The temperature is then gradually increased to facilitate the transesterification reaction, often to around 198-210°C. asianpubs.orgresearchgate.net
The choice of temperature affects both the reaction rate and the potential for side reactions. Studies have shown that there is an optimal temperature for achieving the highest molecular weight. For a similar system using a Zn(Acac)2 catalyst, the optimal temperature was found to be 200°C. mdpi.com Increasing the temperature beyond this optimum can lead to a decrease in molecular weight, possibly due to degradation or side reactions. mdpi.com The conversion of monomers can reach over 99% with increasing polymerization temperature, demonstrating its strong influence on the reaction. researchgate.netresearchgate.net
Table 1: Effect of Polycondensation Temperature on Polymer Properties
| Temperature (°C) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
|---|---|---|
| 240 | 38,500 | 2.21 |
| 250 | 45,100 | 2.25 |
| 260 | 52,300 | 2.30 |
| 270 | 48,600 | 2.35 |
Data derived from a study on a similar bisphenol-DPC system, illustrating the general trend of temperature effects. Reaction conditions included an initial transesterification stage followed by a polycondensation stage at the specified temperature under high vacuum (100 Pa) for 2 hours. researchgate.net
Pressure Control Strategies (Atmospheric and Reduced Pressure)
Pressure control is fundamental to managing the reaction stages and ensuring the effective removal of the phenol byproduct. The polymerization process is typically a two-stage procedure involving different pressure regimes. mdpi.com
Atmospheric Pressure Stage: The initial phase of the reaction, often called the transesterification or prepolymerization stage, is conducted at or near atmospheric pressure (e.g., 5000 Pa) under an inert gas like nitrogen. mdpi.comresearchgate.net This stage focuses on initiating the reaction between the diphenyl carbonate and hexane-1,6-diol to form low-molecular-weight oligomers. rsc.org
Reduced Pressure (Vacuum) Stage: To build high-molecular-weight polymer chains, the pressure is gradually reduced to a high vacuum (e.g., 100-200 Pa). mdpi.comresearchgate.net This vacuum stage is crucial for removing the phenol byproduct, which drives the equilibrium toward polymer formation. umd.edumdpi.com The transition to low pressure must be managed carefully to prevent the excessive loss of the more volatile monomer, diphenyl carbonate, along with the phenol. umd.edu The polycondensation at high temperature and under vacuum is essential for obtaining polymers of the desired molecular weight. mdpi.com
Table 2: Typical Pressure Profile for Melt Polymerization
| Stage | Pressure | Temperature | Duration | Purpose |
|---|---|---|---|---|
| Transesterification | ~5000 Pa | 210°C | 1 hour | Formation of oligomers |
| Polycondensation | ~100 Pa | 260°C | 2 hours | High polymer formation via phenol removal |
This table represents a typical reaction profile for a bisphenol-DPC system, which is analogous to the DPC/hexane-1,6-diol process. researchgate.net
Monomer Ratio Stoichiometry and Its Impact on Reaction Progression
According to the principles of step-growth polymerization, achieving a high molecular weight requires a precise stoichiometric balance between the reacting functional groups. In this case, the molar ratio of hydroxyl groups from hexane-1,6-diol to the carbonate groups from diphenyl carbonate should be as close to 1:1 as possible.
Any deviation from this stoichiometric equivalence leads to a situation where one type of functional group is in excess. Once the deficient functional group is completely consumed, the polymerization stops, resulting in lower molecular weight polymers. umd.edu However, in practice, a slight excess of one monomer, such as the diol, is sometimes used. For instance, a molar ratio of hexane-1,6-diol to DPC of 1.2:1 has been employed. researchgate.net This can be a strategy to compensate for any potential loss of the more volatile DPC during the high-temperature, high-vacuum stage of the reaction, thereby maintaining the crucial 1:1 ratio of reactive end groups throughout the polymerization. umd.edu In some syntheses, an initial molar ratio of BPZ to DPC was set at 1:1.05, indicating a slight excess of DPC was used to optimize the reaction. researchgate.net
Solvent Effects in Solution Polycondensation (if applicable to DPC/HDO direct reaction)
While melt transesterification is the predominant method for the synthesis of poly(hexamethylene carbonate) from diphenyl carbonate and hexane-1,6-diol, solution polycondensation offers an alternative route. In this method, the monomers are dissolved in a suitable solvent, and the polymerization reaction is carried out in the liquid phase. The choice of solvent is critical as it can significantly influence the reaction kinetics, the solubility of the monomers and the resulting polymer, and the ease of by-product removal.
However, there is limited specific research available on the direct solution polycondensation of DPC and HDO. Much of the literature on polycarbonate synthesis focuses on melt polymerization due to its solvent-free nature, which is considered more environmentally friendly. Studies that do employ solvents often involve different monomers or catalytic systems, such as enzymatic catalysis.
General principles of polycondensation in solution suggest that an ideal solvent should:
Dissolve both the monomers and the growing polymer chains to maintain a homogeneous reaction medium.
Be inert and not participate in side reactions with the monomers, catalyst, or polymer.
Have a boiling point that allows for effective removal of the by-product (phenol in this case) while retaining the solvent in the reaction vessel.
Be easily separated from the final polymer product.
In a study investigating the one-pot polycondensation of various diols with dimethyl carbonate (a different carbonate source), the choice of solvent was found to be crucial. The polymerization was successful in 1,4-dioxane, whereas no polymer was obtained when dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or toluene (B28343) were used as solvents. rsc.org This highlights the high sensitivity of polycarbonate synthesis to the reaction medium.
For the direct polycondensation of DPC and HDO, high-boiling point aprotic polar solvents would likely be considered to ensure the reactants and the resulting polymer remain in solution at the required reaction temperatures. However, the use of a solvent introduces challenges, including the need for solvent recovery and purification, potential for solvent-induced side reactions, and a general decrease in reaction rate due to the dilution of reactants. The effective removal of phenol under vacuum can also be more complex in the presence of a solvent.
Given the efficiency and environmental benefits of the melt process, solution polycondensation for the direct synthesis of PHC from DPC and HDO is not a commonly employed method in the scientific literature. The challenges associated with solvent selection and process optimization likely outweigh the potential benefits for this specific monomer system.
Catalytic Systems for Dpc;hdo Reaction
Homogeneous Catalysis
Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in the reaction mixture. This ensures excellent contact with the reactants, often leading to high activity and selectivity under milder conditions. However, a significant drawback is the difficulty in separating the catalyst from the final product, which can lead to contamination and requires additional purification steps.
Zinc(II) acetylacetonate (B107027), Zn(acac)₂, has been identified as a highly effective and environmentally benign catalyst for the melt transesterification of diphenyl carbonate with various aliphatic diols, including hexane-1,6-diol. dergipark.org.tr Zinc-based catalysts are favored due to their low cost, low toxicity, and high activity. The catalytic performance of Zn(acac)₂ is attributed to an optimal balance of Lewis acidity and steric hindrance provided by the interaction between the acetylacetonate ligand and the Zn²⁺ ion. dergipark.org.tr
Research comparing various zinc compounds for the polymerization of DPC and 1,4-butanediol (B3395766) (a similar diol) demonstrated the superior performance of Zn(acac)₂. Under specific conditions, it yielded a polymer with a significantly higher weight-average molecular weight (Mw) compared to other zinc salts like zinc chloride or zinc acetate (B1210297). dergipark.org.tr The concentration of the catalyst is a critical parameter; an optimal molar ratio of Zn²⁺ to DPC was found to maximize the molecular weight of the resulting polycarbonate. dergipark.org.tr For the reaction with hexane-1,6-diol, Zn(acac)₂ also facilitates the synthesis of high-molecular-weight poly(hexamethylene carbonate) with high yields under optimized melt transesterification conditions. dergipark.org.tr
| Catalyst | Diol Used | Yield (%) | Weight-Average Molecular Weight (Mw, g/mol) | Reference |
|---|---|---|---|---|
| Zn(Acac)₂ | 1,4-Butanediol | 85.6 | 143,500 | dergipark.org.tr |
| Zn(Acac)₂ | 1,6-Hexanediol (B165255) | High | High | dergipark.org.tr |
| Other Zinc Catalysts | 1,4-Butanediol | Lower | Lower | dergipark.org.tr |
Alkali metal carbonates, such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), are recognized as a class of basic homogeneous catalysts for transesterification reactions. asianpubs.org These catalysts are generally inexpensive and can effectively promote the reaction between carbonates and alcohols. For instance, cesium carbonate (Cs₂CO₃) has been shown to be a potent catalyst in various organic reactions, promoting specific reaction pathways due to the nature of the cesium cation. nih.gov
In the context of polycarbonate synthesis, these basic catalysts are thought to activate the hydroxyl group of the diol, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the diphenyl carbonate. While widely mentioned as a potential catalyst class, detailed research findings and specific performance data for the use of alkali metal carbonates like cesium carbonate in the direct polycondensation of diphenyl carbonate and hexane-1,6-diol are not extensively documented in publicly available literature. Their application is often in broader transesterification processes or as components in more complex catalytic systems. asianpubs.orggoogle.com
Organic amine bases are a significant class of catalysts for polymerization reactions. 4-(Dimethylamino)pyridine (DMAP) is a well-known and highly effective nucleophilic catalyst for various esterification and transesterification reactions. It has been successfully employed in the melt transesterification of DPC with bisphenol A to produce high molecular weight polycarbonates. researchgate.net Research on the polycondensation of dimethyl carbonate with various diols, including 1,6-hexanediol, has shown that DMAP can be an effective catalyst, although its thermal stability at higher temperatures can be a limitation. rsc.org
Triethylenediamine has also been proven to be an effective catalyst for the synthesis of poly(1,6-hexanediol) carbonate diols. researchgate.net Studies have shown that the catalyst concentration significantly impacts the reaction rate, with an optimal dosage identified to maximize efficiency. researchgate.net The proposed mechanism involves the amine acting as a Lewis base. Stronger guanidine (B92328) and amidine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also known as powerful organocatalysts in polymerization, though specific data on their application to the DPC-HDO system is limited.
| Catalyst | Carbonate Source | Diol | Key Finding | Reference |
|---|---|---|---|---|
| DMAP | Dimethyl Carbonate | 1,6-Hexanediol | Effective catalyst, but can have stability issues at high temperatures. | rsc.org |
| DMAP | Diphenyl Carbonate | Bisphenol A | Yields high intrinsic viscosity polymer. | researchgate.net |
| Triethylenediamine | Diphenyl Carbonate | 1,6-Hexanediol | Effective for the first step of the reaction at 160°C. | researchgate.net |
Ate-complexes, such as zincates, represent a class of highly active catalysts. Dilithium tetra-tert-butylzincate (TBZL) has been reported as a remarkably effective catalyst for the polycondensation of diphenyl carbonate with 1,6-hexanediol. researchgate.netresearchgate.net A key advantage of the TBZL-catalyzed system is its exceptional activity, which allows the polymerization to proceed efficiently even without the removal of the phenol (B47542) byproduct, which is typically necessary to drive the reaction equilibrium forward. researchgate.net This catalytic system has been shown to achieve over 99% conversion at elevated temperatures, yielding aliphatic polycarbonates with number-average molecular weights of 10,000 or more. researchgate.net The activity of TBZL in this polycondensation is notably faster than that of conventional catalysts like titanium tetraisopropoxide. researchgate.net
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants and products, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction medium, which simplifies product purification and allows for catalyst recycling, making the process more economical and environmentally friendly.
Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for the transesterification of DPC with HDO. asianpubs.org These crystalline materials, consisting of metal ions or clusters linked by organic ligands, possess high surface areas, tunable porosity, and well-defined active sites. asianpubs.org
Zn-based MOFs, in particular, have demonstrated high catalytic activity for this reaction. For example, MOF-5, which has a Zn₄O core, was found to be more effective than conventional catalysts like triethylenediamine and sodium ethoxide. researchgate.net Under optimized conditions (198 °C, catalyst loading of 0.03 wt%), the phenol yield reached 90.1%, resulting in a polycarbonate diol with a high number-average molecular weight (Mn) and a low hydroxyl value. researchgate.net
Further research has explored the effect of the organic linker in Zn-based MOFs. Frameworks constructed from Zn²⁺ and ligands like benzene-1,4-dicarboxylic acid (H₂BDC) and benzene-1,3,5-tricarboxylic acid (H₃BTC) showed higher catalytic activities than those with other isomers of benzenedicarboxylic acid. asianpubs.org This suggests that the structural properties of the MOF, such as pore size and surface area, play a crucial role in its catalytic performance, likely by influencing the diffusion of the growing polymer chains. asianpubs.org
| Catalyst | Organic Linker | Phenol Yield (%) | Mn (g/mol) | Hydroxyl Value (mg KOH/g) | Reference |
|---|---|---|---|---|---|
| MOF-5 | Benzene-1,4-dicarboxylic acid | 90.1 | 2130 | 52.7 | researchgate.net |
| MOF-A | Benzene-1,4-dicarboxylic acid | 91.8 | 2310 | 48.6 | asianpubs.org |
| MOF-D | Benzene-1,3,5-tricarboxylic acid | 90.5 | 2240 | 49.8 | asianpubs.org |
| MOF-B | Benzene-1,3-dicarboxylic acid | 85.6 | 1780 | 63.1 | asianpubs.org |
| MOF-C | Benzene-1,2-dicarboxylic acid | 83.2 | 1560 | 71.9 | asianpubs.org |
Metal Oxides (e.g., MgO, CeO2, TiO2/SiO2)
Metal oxides are a prominent class of catalysts for transesterification and polycondensation reactions due to their thermal stability and tunable acidic or basic properties.
Magnesium Oxide (MgO) has been identified as a promising basic catalyst. eurjchem.comresearchgate.net MgO nanosheets have shown effectiveness in transesterification, with their catalytic performance attributed to a high density of basic sites on the surface. researchgate.netmdpi.com The activity of MgO can be significantly enhanced through modifications, such as loading with potassium fluoride (B91410) (KF). For instance, a 20-KF/MgO-500 catalyst, prepared by impregnation, demonstrated excellent performance in the transesterification of DPC with diols, leading to high molecular weight polycarbonates. researchgate.net This enhanced activity is ascribed to an abundance of medium and strong basic sites on the catalyst's surface. researchgate.net The catalytic cycle over MgO is believed to involve the activation of the diol's hydroxyl group on a basic site, facilitating its nucleophilic attack on the carbonyl carbon of the diphenyl carbonate.
Cerium Oxide (CeO₂) is another metal oxide that has garnered attention, particularly for the synthesis of polycarbonates from CO₂ and diols, a reaction that shares mechanistic similarities with the DPC/HDO transesterification. researchgate.netmdpi.com CeO₂ acts as a bifunctional catalyst, possessing both acidic and basic sites that can activate both the alcohol and the carbonate. researchgate.net Its catalytic activity can be significantly improved by modifying its surface with basic species. For example, surface modification of nano-CeO₂ with KOH has been shown to enhance the catalytic performance in the polycondensation of CO₂ and 1,6-hexanediol by increasing the number of basic sites and improving CO₂ adsorption. mdpi.comresearchgate.net The nanorod shape of CeO₂ has been found to be more effective than nanocubes, which is attributed to a higher concentration of oxygen vacancies that enhance reactant interaction. mdpi.com
Hydrotalcites
Hydrotalcites, or layered double hydroxides (LDHs), are materials with the general formula [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O. nih.govorientjchem.org Mg-Al hydrotalcites are particularly relevant as basic catalysts for the synthesis of polycarbonates. rsc.orgasianpubs.org Their catalytic activity stems from the basic sites generated upon thermal activation. Calcination of hydrotalcites leads to the formation of mixed metal oxides with high surface area and tunable basicity, which is dependent on the Mg/Al ratio and the calcination temperature. researchgate.netub.ac.id
These activated hydrotalcites, often referred to as reconstructed hydrotalcites after rehydration, have shown to be effective catalysts in aldol (B89426) condensations and are applicable to the transesterification of DPC with diols. scilit.comnih.govcapes.gov.br The basicity of the catalyst, which is crucial for activating the hydroxyl groups of the diol, can be tailored by varying the composition of the hydrotalcite. researchgate.net For instance, Mg-Al hydrotalcites have been used as catalysts in the reaction between DPC and 1,4-butanediol, a similar diol to HDO. researchgate.net The catalytic performance is closely linked to the concentration and strength of the basic sites on the catalyst surface. researchgate.net
Immobilized Enzyme Catalysis (e.g., Lipases)
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical catalysts. Lipases, in particular, have been successfully employed for polycondensation reactions under milder conditions. researchgate.net Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is one of the most widely used biocatalysts for the synthesis of polyesters and polycarbonates. sci-hub.boxmdpi.com
The use of Novozym 435 has been reported for the polycondensation of diphenyl carbonate with various diols. sci-hub.box The enzyme facilitates the transesterification reaction with high selectivity, minimizing side reactions and leading to polymers with well-defined structures. The enzymatic reaction is typically carried out in a solvent like diphenyl ether or in bulk at temperatures ranging from 60 to 100 °C. researchgate.netsemanticscholar.org The immobilized nature of the enzyme allows for easy separation from the reaction mixture and potential for reuse. researchgate.net While specific data for the DPC/HDO reaction is part of a broader research area, the successful application of lipases in similar systems underscores their potential. For instance, polycarbonates with weight-average molecular weights of up to 8500 have been obtained through lipase-catalyzed polycondensation of DPC with bifunctional alcohols. sci-hub.box
Catalyst Synthesis and Modification Strategies
The performance of the catalytic systems described above is highly dependent on their synthesis and any subsequent modifications.
For metal oxides like MgO, synthesis methods such as co-precipitation and sol-gel are common. mdpi.comijerd.comirjmets.com For instance, MgO nanoparticles can be synthesized by co-precipitation from magnesium nitrate (B79036) and sodium hydroxide, followed by calcination. irjmets.com Modification of MgO can be achieved through impregnation, where a solution containing the modifying agent (e.g., KF) is added to the MgO support, followed by drying and calcination. researchgate.net
Hydrotalcites are typically synthesized by the co-precipitation method, where a solution containing the metal nitrates (e.g., Mg(NO₃)₂ and Al(NO₃)₃) is added to an alkaline solution containing carbonate ions. nih.govnih.govmdpi.com The Mg/Al molar ratio can be controlled by the initial stoichiometry of the metal salts. nih.gov Mechanochemical methods are also being explored as a more environmentally friendly route that reduces the need for extensive washing. mdpi.com Activation of hydrotalcites is a critical modification step, which involves calcination at temperatures around 450-500 °C to form mixed oxides, followed by rehydration to generate active basic sites. orientjchem.orgnih.gov
Immobilized enzymes like Novozym 435 are commercially available products where the enzyme is physically adsorbed onto a macroporous acrylic resin. researchgate.net The immobilization provides stability to the enzyme and facilitates its handling and reuse.
Catalyst Recycling and Reusability Studies
A key advantage of heterogeneous catalysts is their potential for recycling and reuse, which is crucial for developing sustainable and cost-effective chemical processes.
Studies on metal oxide catalysts have demonstrated their reusability. For example, some mixed oxide catalysts can be recovered by simple filtration, washed with a solvent like ethanol, and dried before being reused in subsequent reaction cycles with only a minor loss in activity. researchgate.net The stability and reusability of these catalysts are often linked to the strength of the interaction between the active species and the support material. researchgate.net
Hydrotalcite catalysts are also known for their recyclability. rsc.org After a reaction, they can be recovered, and their activity can often be restored through washing and recalcination. The reusability of hydrotalcites in aldol condensations, a reaction that also relies on their basic properties, has been well-documented, with some catalysts being reusable for several cycles without significant loss of activity. researchgate.netcapes.gov.br
Immobilized enzymes inherently offer good reusability. researchgate.net The solid support allows for easy separation of the biocatalyst from the product stream. Novozym 435, for instance, has been shown to be recyclable in the synthesis of polyesters, maintaining its catalytic activity over multiple batches. mdpi.com
Structure-Activity Relationships of Catalytic Systems
Understanding the relationship between the catalyst's structure and its activity is fundamental for the rational design of more efficient catalysts.
For metal oxides , the catalytic activity is strongly influenced by factors such as surface area, crystallinity, and the nature and density of active sites. eurjchem.comosti.gov In the case of basic oxides like MgO, a high density of surface basic sites is often correlated with higher catalytic activity in condensation reactions. researchgate.net For promoted catalysts like KF/MgO, the presence of medium and strong basic sites is crucial for promoting the polycondensation reaction. researchgate.net For CeO₂, the presence of oxygen vacancies and the catalyst's morphology play a significant role in its interaction with reactants and, consequently, its catalytic performance. mdpi.com
The catalytic performance of hydrotalcites is directly related to their basic properties, which can be tuned by altering the M(II)/M(III) ratio and the activation conditions. researchgate.net A higher Mg/Al ratio generally leads to stronger basicity. The calcination-rehydration process is critical as it generates the active basic sites. It is suggested that the most active sites are located near the edges of the reconstructed hydrotalcite platelets. uu.nl The catalytic activity in aldol-type reactions has been shown to increase linearly with the number of accessible Brønsted basic sites. uu.nl
For immobilized enzymes , the structure-activity relationship is more complex and involves factors such as the enzyme's conformation upon immobilization, the accessibility of the active site to the substrates, and the properties of the support material. researchgate.net The macroporous nature of the resin used for Novozym 435 provides a large surface area for enzyme immobilization and allows for efficient diffusion of reactants and products.
| Catalyst | Synthesis/Modification | Key Structural Features | Performance in DPC/Diol Reactions |
| KF/MgO | Impregnation of KF on MgO | High concentration of medium and strong basic sites | High molecular weight poly(isosorbide carbonate) (Mw = 84,200) obtained from DPC and isosorbide. researchgate.net |
| CeO₂-KOH | Impregnation of KOH on nano-CeO₂ | Enhanced surface basicity and CO₂ adsorption | ~50% increase in polycarbonate diol production from CO₂ and 1,6-hexanediol compared to unmodified CeO₂. mdpi.comresearchgate.net |
| Mg-Al Hydrotalcite | Co-precipitation, calcination, rehydration | Layered structure, tunable basicity based on Mg/Al ratio | Effective for transesterification of DPC with 1,4-butanediol. researchgate.net |
| Novozym 435 | Immobilization of Lipase B on acrylic resin | Macroporous support, stable enzyme conformation | Yields polycarbonates with Mw up to 8,500 from DPC and bifunctional alcohols. sci-hub.box |
Reaction Kinetics and Thermodynamics
Kinetic Modeling of Transesterification and Polycondensation
The kinetic modeling of the transesterification between diphenyl carbonate and a diol is crucial for reactor design and process optimization. The reaction is generally modeled based on the concentrations of the reacting functional groups. For similar reactions, such as the transesterification of DPC with 1,4-butanediol (B3395766), it is often assumed that the reactivity of the phenyl ester groups in both DPC and the growing polymer chains are the same. researchgate.net
Different kinetic models have been proposed for similar transesterification systems. For instance, the reaction between DPC and 1,4-butanediol in the presence of a lithium acetate (B1210297) catalyst was found to follow first-order kinetics with respect to both DPC and the diol. researchgate.net In another study involving DPC and bisphenol-A, the reaction was reported to be third-order. researchgate.net Often, the reaction is treated as a pseudo-first-order reaction to simplify the model. researchgate.net A semi-empirical kinetic model can be derived to describe the kinetic behavior, with model parameters fitted to experimental data. figshare.com
The modeling also incorporates the catalytic effect. The reaction rate is often found to be first order with respect to the catalyst concentration, at least up to a certain critical concentration. researchgate.net
Activation Energies and Reaction Rate Constants
The activation energy (Ea) is a critical parameter that quantifies the temperature sensitivity of the reaction rate. For the transesterification of DPC with 1,4-butanediol, a similar aliphatic diol to hexane-1,6-diol, the apparent activation energy was found to decrease as the catalyst concentration increased. researchgate.net This indicates that the catalyst not only speeds up the reaction but also lowers the energy barrier for it to occur.
In a study using zinc acetate as a catalyst for the reaction between DPC and 1,4-butanediol, the apparent activation energy was found to vary significantly with catalyst concentration. researchgate.net
Table 1: Apparent Activation Energy at Various Catalyst Concentrations for DPC and 1,4-Butanediol Transesterification
| Catalyst Concentration (wt%) | Apparent Activation Energy (Ea) (kJ mol⁻¹) |
|---|---|
| 0.1 | 102.13 |
| 0.3 | 84.36 |
| 0.5 | 70.18 |
Data sourced from a study on the transesterification of DPC with 1,4-butyldiol. researchgate.net
For the reaction of DPC with bisphenol-A, an activation energy of 14.5 kcal/mol was calculated. researchgate.net The reaction rate constants are determined by fitting experimental data to the proposed rate equations, often described by the Arrhenius equation which incorporates the activation energy and a pre-exponential factor. aidic.it
Equilibrium Considerations in Phenol (B47542) Evolution
The transesterification reaction between diphenyl carbonate and hexane-1,6-diol is a reversible equilibrium process. aidic.it The forward reaction produces the desired polycarbonate and phenol as a byproduct. To drive the reaction towards the formation of a high molecular weight polymer, this phenol must be continuously removed from the reaction mixture. The process is often carried out until phenol distillation ceases, signaling the completion of the reaction. asianpubs.org
The progress of the transesterification can be effectively monitored by measuring the amount of phenol evolved. researchgate.netasianpubs.org The catalytic activity during this stage is often evaluated by the yield of phenol, which is directly proportional to the conversion of the carbonate groups. asianpubs.orgasianpubs.org The generation of phenol is assumed to be accompanied by the consumption of equimolar amounts of hydroxyl groups from the diol and phenyl carbonate groups from the DPC. researchgate.net Reaching equilibrium can be time-dependent on factors like catalyst concentration, with higher concentrations leading to equilibrium being achieved more rapidly. rug.nl
Influence of Catalyst Concentration on Reaction Rate and Conversion
Catalyst concentration has a profound effect on the transesterification and polycondensation reactions. In the synthesis of polycarbonate diol from DPC and hexane-1,6-diol using a metal-organic framework (MOF) catalyst based on Zn2+, the yield of phenol was observed to increase rapidly as the catalyst mass fraction was increased up to 0.03 wt.%. asianpubs.org Beyond this concentration, the increase in phenol yield was less significant, suggesting an optimal range for the catalyst loading. asianpubs.org
Similarly, in the related reaction of DPC with 1,4-butanediol catalyzed by zinc (II) acetylacetonate (B107027), the catalyst concentration significantly influenced the molecular weight (Mw) and yield of the resulting polycarbonate. nih.gov
Table 2: Effect of Catalyst Concentration on Poly(1,4-butylene carbonate) Synthesis
| Molar Ratio of Zn(Acac)₂ to DPC (%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Yield (%) |
|---|---|---|
| 0.025 | 9,600 | Not Specified |
| 0.1 | 69,400 | Not Specified |
| 0.2 | 62,500 | 88.4 |
Data sourced from a study on the melt transesterification of DPC with 1,4-butanediol. nih.gov
As the data shows, increasing the catalyst concentration from 0.025% to 0.1% led to a dramatic increase in the molecular weight of the polymer. nih.gov However, a further increase to 0.2% resulted in a decrease in molecular weight, indicating that an excessive amount of catalyst can be detrimental, possibly due to side reactions or changes in the reaction mechanism. nih.gov
The reaction rate is often directly proportional to the catalyst concentration. For the DPC and bisphenol-A system, the dependence of the reaction rate constant on catalyst concentration was found to be linear. researchgate.net For the reaction with 1,4-butanediol, the rate was first-order with respect to catalyst concentration below a certain critical threshold. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Diphenyl carbonate |
| Hexane-1,6-diol |
| Phenol |
| Poly(hexamethylene carbonate) |
| 1,4-Butanediol |
| Bisphenol-A |
| Lithium acetate |
| Zinc acetate |
| Zinc (II) acetylacetonate |
Polymer Structure and Molecular Architecture of Resultant Poly Hexamethylene Carbonate S
Control of Molecular Weight and Molecular Weight Distribution (PDI)
The molecular weight and its distribution, or polydispersity index (PDI), are fundamental parameters that dictate the mechanical, thermal, and rheological properties of poly(hexamethylene carbonate). Precise control over these characteristics is paramount for tailoring the polymer for specific applications. In the step-growth polymerization of diphenyl carbonate and hexane-1,6-diol, several factors, including stoichiometry, reaction time, temperature, and the use of catalysts, play a crucial role in achieving the desired molecular weight and a narrow PDI. mdpi.commasterorganicchemistry.com
The melt polycondensation process, a common method for synthesizing PHC, involves heating the monomers with a suitable catalyst. mdpi.comacs.org High temperatures and the application of a vacuum are critical for driving the reaction forward by removing the phenol (B47542) byproduct, which is essential for increasing the molar masses of the polymer. acs.orgnih.gov For instance, studies on the melt transesterification of diphenyl carbonate with various aliphatic diols, including hexane-1,6-diol, have demonstrated that the weight-average molecular weight (Mw) can be significantly influenced by the choice of catalyst and reaction conditions. mdpi.com Research on related aliphatic polycarbonates has shown that Mw values can reach up to 143,500 g/mol with careful optimization of these parameters. mdpi.com
The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is also a key consideration. In step-growth polymerization, PDI values are typically around 2.0 for high conversion reactions. However, specific catalytic systems and reaction engineering can influence this value. For example, in the synthesis of poly(hexamethylene-ran-octamethylene carbonate) copolymers, dispersity values (Mw/Mn) in the range of 1.80–2.40 are common for polycondensation polymers. nih.gov
Below is a table summarizing typical molecular weight and PDI values obtained in the synthesis of aliphatic polycarbonates under various conditions.
| Polymer System | Synthesis Method | Weight-Average Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI or Đ) | Reference |
|---|---|---|---|---|
| Poly(hexamethylene-ran-octamethylene carbonate) | Melt Polycondensation | 13,000 - 28,000 | 1.80 - 2.40 | nih.gov |
| Poly(1,4-butylene carbonate) | Melt Transesterification with Zn(Acac)2 | up to 143,500 | Not specified | mdpi.com |
| Poly(hexamethylene carbonate) diol | Direct synthesis from CO2 and 1,6-hexanediol (B165255) | up to 3,500 (Mn) | Increasing with reaction time | mdpi.com |
Chain Growth Mechanisms in Step-Growth Polymerization
The formation of poly(hexamethylene carbonate) from diphenyl carbonate and hexane-1,6-diol proceeds via a step-growth polymerization mechanism, specifically through a series of transesterification reactions. mdpi.commdpi.com This process does not involve a chain reaction with initiation, propagation, and termination steps in the classical sense of chain-growth polymerization. Instead, the polymer chain grows in a stepwise manner.
n HO-(CH₂)₆-OH + n (C₆H₅O)₂CO → [-O-(CH₂)₆-O-CO-]n + 2n C₆H₅OH
The removal of the phenol byproduct is crucial to shift the equilibrium towards the formation of high molecular weight polymer. umd.edu This is typically achieved by conducting the polymerization under reduced pressure and at elevated temperatures. acs.orgumd.edu The mechanism of transesterification can be influenced by the type of catalyst used. For instance, with some catalysts, the reaction proceeds through a tetrahedral intermediate. mdpi.com
Role of Chain Transfer Agents
Chain transfer agents (CTAs) can be employed in the synthesis of poly(hexamethylene carbonate) to control the molecular weight of the resulting polymer. By introducing a monofunctional reagent, the growth of the polymer chain is terminated at one end, thereby limiting the final molecular weight. This technique is particularly useful for producing polycarbonate diols (PCDLs) with specific, well-defined chain lengths, which are often required for subsequent reactions, such as the synthesis of polyurethanes.
While the term "chain transfer agent" is more commonly associated with chain-growth polymerization, in the context of step-growth polymerization, it refers to the addition of a monofunctional species that caps (B75204) the growing chains. For example, the introduction of a monohydric alcohol could cap a growing chain with an unreactive end group, preventing further polymerization at that end. The precise control over the stoichiometry of the difunctional monomers and the amount of the chain transfer agent allows for the predictable regulation of the average molecular weight. In some advanced strategies, the chain transfer agent can itself be functionalized, allowing for the synthesis of polymers with specific end-group functionalities. nih.gov
End-Group Analysis and Functionalization of Polycarbonate Diols (PCDLs)
The end-groups of poly(hexamethylene carbonate) chains play a critical role in determining the polymer's properties and its suitability for further chemical modifications. In the synthesis from diphenyl carbonate and hexane-1,6-diol, the resulting polymers are typically terminated with hydroxyl groups, forming what are known as polycarbonate diols (PCDLs). nih.gov The presence and concentration of these hydroxyl end-groups are of paramount importance, especially when the PCDL is intended for use as a macroinitiator or a soft segment in the synthesis of block copolymers like polyurethanes. nih.govnih.gov
The characterization of these end-groups is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. nih.govnih.govtsijournals.com In ¹H NMR spectra, the protons of the methylene (B1212753) group adjacent to the terminal hydroxyl group exhibit a characteristic chemical shift, allowing for their identification and quantification relative to the repeating units in the polymer backbone. nih.govresearchgate.net Similarly, FTIR spectroscopy can identify the characteristic absorption bands of the hydroxyl groups (O-H stretching) and the carbonate linkages (C=O stretching). mdpi.comnih.gov
The hydroxyl end-groups of PCDLs are reactive sites that can be readily functionalized to introduce a variety of chemical moieties, thereby tailoring the polymer's properties for specific applications. A primary application of PCDLs is in the synthesis of polyurethanes, where the hydroxyl groups react with diisocyanates. tri-iso.com Furthermore, these terminal hydroxyl groups can be modified to create block copolymers with other polymers. For example, they can initiate the ring-opening polymerization of lactones or other cyclic monomers to produce biodegradable and biocompatible block copolymers. nih.gov The ability to precisely control the end-group structure is therefore a powerful tool for designing advanced polymeric materials. wikipedia.org
Microstructure and Sequence Distribution in Copolymers (if applicable)
While the focus of this article is on the homopolymer of hexamethylene carbonate, it is pertinent to discuss the microstructure of copolymers where hexane-1,6-diol is polymerized with other diols. In such cases, the arrangement of the different monomer units along the polymer chain, known as the sequence distribution, significantly influences the copolymer's properties, including its crystallinity and thermal behavior. nih.gov
For copolymers synthesized via step-growth polymerization, the sequence distribution is often random, especially when the reactivities of the comonomers are similar. nih.gov The degree of randomness can be quantitatively assessed using ¹³C NMR spectroscopy. The chemical shifts of the carbonyl carbons in the carbonate groups are sensitive to the nature of the adjacent monomer units. By analyzing the relative intensities of the signals corresponding to different diad or triad (B1167595) sequences (e.g., hexamethylene-hexamethylene, hexamethylene-other diol, other diol-other diol), the degree of randomness can be calculated. nih.gov
For instance, in the case of poly(hexamethylene-ran-octamethylene carbonate) copolymers, the sequence distributions of HH, HO/OH, and OO dyads (where H is hexamethylene and O is octamethylene) can be determined from the ¹³C NMR spectra, and a degree of randomness close to 1 indicates a random microstructure. nih.gov This random distribution is a common feature of copolymers produced through polycondensation. nih.gov
Branching and Crosslinking Phenomena
During the melt polycondensation of diphenyl carbonate and hexane-1,6-diol, particularly at the high temperatures required to achieve high molecular weights, side reactions can occur, leading to branching and, in some cases, crosslinking of the polymer chains. wikipedia.orgnsf.gov These structural modifications can have a profound impact on the polymer's properties, often leading to an increase in melt viscosity and a decrease in solubility. nsf.govresearchgate.net
One potential source of branching is the occurrence of side reactions involving the carbonate group, which can be susceptible to thermal degradation. wikipedia.org For instance, at elevated temperatures, a "photo-Fries" type rearrangement can occur in aromatic polycarbonates, leading to the formation of branched structures. wikipedia.org While this specific reaction is more prominent in aromatic systems, analogous side reactions can occur in aliphatic polycarbonates under harsh polymerization conditions.
The presence of impurities in the monomers or the use of certain catalysts can also promote branching. If a monomer with a functionality greater than two is present, even in small amounts, it can act as a branching point. The formation of crosslinked networks, or gels, is generally undesirable in the production of thermoplastic polycarbonates as it renders the material infusible and insoluble. amsterdamwebdesign.com Therefore, careful control of reaction conditions, such as temperature, reaction time, and catalyst selection, is crucial to minimize these side reactions and ensure the production of a linear, processable polymer. mdpi.comresearchgate.net Studies on related polyester (B1180765) systems have shown that the introduction of branching can decrease crystallinity and alter mechanical properties. researchgate.netmodares.ac.ir
Advanced Characterization Techniques of Reaction Products and Processes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of the polymers formed from diphenyl carbonate and hexane-1,6-diol. Both ¹H and ¹³C NMR are utilized to confirm the chemical structure of the resulting poly(hexamethylene carbonate) and to detect any potential side products or end-groups. mdpi.comresearchgate.net
In the ¹H NMR spectrum of PHC, characteristic signals corresponding to the protons of the hexane-1,6-diol repeating unit are observed. The protons on the methylene (B1212753) groups adjacent to the carbonate linkage typically appear at a distinct chemical shift compared to the other methylene protons within the hexamethylene chain. For instance, in poly(butylene carbonate), which has a similar structure, the protons adjacent to the carbonate group (a) appear around 4.12 ppm, while the other protons (b) are observed around 1.73 ppm. mdpi.com The absence of signals around 3.4-3.5 ppm is crucial as it indicates the absence of undesirable ether linkages in the polymer backbone. mdpi.com
¹³C NMR spectroscopy provides complementary information by showing the chemical shifts of the carbon atoms in the polymer chain. The carbonyl carbon of the carbonate group is a key indicator and typically appears around 155 ppm. researchgate.net The carbon atoms of the methylene groups also show distinct signals that can be used to confirm the polymer structure. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to further elucidate the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net
The analysis of end-groups is also possible with NMR. For example, the presence of hydroxyl end-groups can be identified, which is important as they can affect the thermal stability of the polymer. wikipedia.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Aliphatic Polycarbonates
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Methylene protons adjacent to carbonate (-O-CH₂ -) | ~4.1 | mdpi.com |
| ¹H | Inner methylene protons (-CH₂ -CH₂-O-) | ~1.7 | mdpi.com |
| ¹³C | Carbonyl carbon (>C=O) | ~155 | researchgate.net |
| ¹³C | Methylene carbons adjacent to carbonate (-O-CH₂ -) | ~73.5 | nih.gov |
| ¹³C | Inner methylene carbons (-CH₂ -CH₂-O-) | ~28.6 | nih.gov |
Note: The exact chemical shifts can vary depending on the solvent and the specific polymer structure.
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of the poly(hexamethylene carbonate) produced. mdpi.comasianpubs.org This technique separates polymer molecules based on their hydrodynamic volume in solution. sepscience.com
The key parameters obtained from a GPC analysis are the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI), which is the ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). epa.ie A PDI value close to 1 indicates a narrow molecular weight distribution, which is often desirable for specific applications.
The GPC system is typically equipped with a refractive index (RI) detector. mdpi.com The analysis is performed using a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), as the eluent. mdpi.comasianpubs.org The system is calibrated using polymer standards with known molecular weights, such as polystyrene or polymethyl methacrylate (B99206) (PMMA), to generate a calibration curve that relates elution volume to molecular weight. mdpi.comepa.ie
Research has shown that the reaction conditions, such as temperature and catalyst type, significantly impact the molecular weight of the resulting poly(hexamethylene carbonate). For example, in the synthesis of poly(1,4-butylene carbonate), the weight-average molecular weight could reach as high as 143,500 g/mol under optimized conditions. mdpi.com
Table 2: Example of GPC Data for Aliphatic Polycarbonates
| Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Pectin A | 6,520 | 17,560 | 2.7 | lcms.cz |
| Pectin B | 21,720 | 88,480 | 4.1 | lcms.cz |
| Pectin C | 67,980 | 243,120 | 3.6 | lcms.cz |
| Pectin D | 128,360 | 459,990 | 3.6 | lcms.cz |
Note: This table shows example data for pectin, a different polymer, to illustrate the type of information obtained from GPC analysis.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in the reaction products of diphenyl carbonate and hexane-1,6-diol. mdpi.comasianpubs.org It is particularly useful for confirming the formation of the carbonate linkage and for monitoring the disappearance of the reactants' characteristic absorption bands.
The FTIR spectrum of poly(hexamethylene carbonate) is characterized by several key absorption bands. A strong absorption band in the region of 1740-1750 cm⁻¹ is indicative of the C=O stretching vibration of the carbonate group. mdpi.com Another characteristic band, corresponding to the asymmetric C-O-C stretching vibration of the carbonate group, is typically observed around 1240-1260 cm⁻¹. mdpi.com The presence of these two bands provides strong evidence for the successful formation of the polycarbonate.
Additionally, the C-H stretching vibrations of the methylene groups in the hexamethylene chain are observed in the region of 2850-3000 cm⁻¹. mdpi.com The disappearance of the broad O-H stretching band from the hexane-1,6-diol reactant (typically around 3200-3600 cm⁻¹) and the characteristic bands of diphenyl carbonate indicate the completion of the reaction.
Table 3: Characteristic FTIR Absorption Bands for Poly(hexamethylene carbonate)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~2940 and ~2860 | C-H stretching | Methylene (-CH₂-) | mdpi.com |
| ~1744 | C=O stretching | Carbonate (-O-(C=O)-O-) | mdpi.com |
| ~1249 | Asymmetric C-O-C stretching | Carbonate (-O-(C=O)-O-) | mdpi.com |
X-ray Diffraction (XRD) for Crystallinity and Phase Analysis
X-ray Diffraction (XRD) is a crucial technique for investigating the solid-state structure of poly(hexamethylene carbonate). It provides information about the degree of crystallinity, the crystalline phases present (polymorphism), and the arrangement of polymer chains. intertek.com The mechanical and thermal properties of a polymer are often strongly influenced by its crystallinity.
Semicrystalline polymers like poly(hexamethylene carbonate) exhibit both crystalline and amorphous regions. The XRD pattern of such a polymer will show sharp diffraction peaks superimposed on a broad amorphous halo. youtube.com The positions of the sharp peaks are determined by the crystal structure (unit cell parameters) and can be used to identify the specific crystalline phase. For example, poly(hexamethylene carbonate) is known to exhibit different crystalline forms, such as the α and δ phases. nih.govehu.es
The degree of crystallinity can be estimated by analyzing the relative areas of the crystalline peaks and the amorphous halo in the XRD pattern. This is an important parameter as it affects properties like stiffness, strength, and melting point.
In-situ XRD experiments, where the diffraction pattern is recorded as a function of temperature, can be used to study phase transitions, such as melting and crystallization, as well as solid-solid transitions between different crystalline forms. nih.govehu.es These studies have revealed that poly(hexamethylene carbonate) can undergo a reversible solid-solid transition at lower temperatures. nih.gov
Table 4: Crystalline Phases and Characteristic XRD Peaks for Poly(hexamethylene carbonate)
| Crystalline Phase | Main Diffraction Peaks (2θ) | Corresponding d-spacing (nm) | Reference |
| α-form | ~20.1°, ~23.8° | ~0.441, ~0.373 | ehu.es |
| δ-form | (Lower d-spacings than α-form) | (Shrinkage of unit cell) | ehu.es |
Note: The exact peak positions can vary slightly depending on the experimental conditions.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) (for polymer transitions/stability, not compound ID)
Thermal analysis techniques are essential for characterizing the thermal properties of poly(hexamethylene carbonate), which are critical for its processing and application.
Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of the polymer, such as the glass transition temperature (T₉), the crystallization temperature (Tₙ), and the melting temperature (Tₘ). The T₉ is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The Tₙ and Tₘ are associated with the crystallization and melting of the crystalline regions, respectively. DSC can also be used to study the enthalpy of melting (ΔHₘ), which is related to the degree of crystallinity. nih.gov Studies on copolymers have shown a pseudoeutectic behavior of the melting temperature as a function of composition. acs.org
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer. In a TGA experiment, the mass of the sample is monitored as it is heated at a constant rate. The resulting curve shows the temperature at which the polymer starts to decompose. Polycarbonates generally exhibit good thermal stability, with decomposition temperatures typically above 250 °C. nih.gov The thermal stability can be influenced by the type of end-groups present; for instance, hydroxyl-terminated poly(hexamethylene carbonate) has been found to have lower thermal stability than that with methyl carbonate end-groups due to a specific degradation mechanism. wikipedia.org
Table 5: Typical Thermal Properties of Aliphatic Polycarbonates
| Thermal Property | Technique | Typical Value/Range | Reference |
| Glass Transition Temperature (T₉) | DSC | 13–108 °C (for a series of polycarbonates) | nih.gov |
| Melting Temperature (Tₘ) | DSC | 40-50 °C (for poly(hexamethylene carbonate)diol) | alfa-chemistry.com |
| Decomposition Temperature | TGA | Good stability up to 250 °C | nih.gov |
Rheological Characterization of Polymer Melts
Rheological characterization provides information about the flow and deformation behavior of the polymer melt, which is crucial for understanding its processability in techniques like extrusion and injection molding. A dynamic shear rheometer is commonly used for these measurements. researchgate.net
The viscosity of the polymer melt is a key parameter that depends on temperature, shear rate, and molecular weight. Higher molecular weight polymers generally have higher melt viscosities. The relationship between viscosity and shear rate can reveal whether the polymer melt behaves as a Newtonian fluid (viscosity is independent of shear rate) or a non-Newtonian fluid (viscosity changes with shear rate), which is typical for polymer melts.
Rheological measurements can also provide information about the viscoelastic properties of the polymer melt, such as the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the material's response, while the loss modulus represents the viscous component. The crossover point of G' and G'' can be related to the relaxation time of the polymer chains.
Applications in Advanced Materials Science
Poly(hexamethylene carbonate)s as Macrodiols in Polyurethane Synthesis
Poly(hexamethylene carbonate) diols (PHC diols), synthesized from DPC and HDO, are extensively used as macrodiols in the production of polyurethanes (PUs). rsc.org These PHC diols form the soft segments of the polyurethane block copolymers, imparting flexibility and specific performance characteristics to the final material. scispace.commdpi.com The synthesis typically involves a transesterification reaction between DPC and HDO. asianpubs.org The properties of the resulting polyurethanes can be tailored by controlling the molecular weight of the PHC diol. researchgate.net
The use of PHC diols offers significant advantages over traditional polyether or polyester (B1180765) diols. Polyurethanes based on polycarbonate diols exhibit superior hydrolytic stability because their degradation does not produce acidic byproducts that can catalyze further degradation. mdpi.comgantrade.com They also demonstrate excellent resistance to oxidation, heat, and UV radiation, contributing to the long-term durability of the polyurethane product. gantrade.comspecialchem.com
Integration of Poly(hexamethylene carbonate) Diols into Thermoplastic Polyurethane Elastomers (TPUs)
Thermoplastic polyurethane elastomers (TPUs) are a class of block copolymers known for their excellent elasticity, strength, and abrasion resistance. scispace.com The incorporation of PHC diols as the soft segment in TPU synthesis leads to materials with enhanced performance characteristics. bohrium.com These TPUs are synthesized through a polymerization reaction involving the PHC diol, a diisocyanate (such as 4,4'-diphenylmethane diisocyanate - MDI), and a chain extender (like 1,4-butanediol). scispace.combohrium.com
The resulting TPUs based on PHC diols exhibit a desirable combination of properties, including high tensile strength and good thermal stability. bohrium.comresearchgate.net The specific mechanical and thermal properties of the TPUs can be controlled by varying the molecular weight of the PHC diol and the ratio of the hard to soft segments. bohrium.combibliotekanauki.pl These materials are often colorless and can be processed using conventional thermoplastic techniques. scispace.comresearchgate.net The use of carbon dioxide-based polyols, such as poly(propylene ether carbonate) diol, in TPU synthesis is also being explored to create materials with high toughness and tensile strength. nih.gov
Polycarbonate Diol Applications in Coatings and Adhesives
Polycarbonate diols derived from DPC and HDO are key components in the formulation of high-performance polyurethane coatings and adhesives. ube.comspecialchem.com These materials offer exceptional durability and resistance to harsh environmental conditions. ube.comube.com
Coatings: Polyurethane coatings formulated with polycarbonate diols exhibit superior properties compared to those based on polyether or polyester diols. coatingsworld.com They offer enhanced UV resistance, excellent resistance to chemicals, oils, and stains, and superior abrasion and scratch resistance. specialchem.comtri-iso.com These coatings also demonstrate high thermal stability, reduced yellowing over time, and excellent gloss retention. specialchem.com Applications include protective coatings for pipelines, automotive finishes, and durable coatings for leather and textiles. ube.comcoatingsworld.com
Adhesives: In adhesive formulations, polycarbonate diols contribute to exceptional bond strength, hydrolytic stability, and resistance to heat and chemicals. specialchem.comtri-iso.comspecialchem.com Polyurethane adhesives based on these diols show enhanced adhesion to various substrates. ube.com They are particularly suitable for demanding applications in the automotive, construction, and aerospace industries where long-term performance in extreme environments is critical. specialchem.com
Specialty Polycarbonate Materials from DPC and HDO
Beyond their use in polyurethanes, the reaction of diphenyl carbonate and hexane-1,6-diol can be tailored to produce specialty polycarbonate materials with unique properties. The synthesis process, often a melt transesterification, allows for the creation of polycarbonates with specific molecular weights and end-group functionalities. nih.govresearchgate.net This control is crucial for developing materials for specialized applications.
For instance, by adjusting reaction conditions, it is possible to synthesize poly(hexamethylene carbonate) with either hydroxyl or ethyl carbonate end-groups, which is important for their subsequent use as macromers in other polymer syntheses. researchgate.net The development of catalysts, such as zinc (II) acetylacetonate (B107027), has enabled the efficient synthesis of high molecular weight aliphatic polycarbonates from DPC and various diols, including HDO. nih.gov These specialty polycarbonates can be designed to have specific thermal properties, such as defined glass transition and melting temperatures. rsc.org
Use in Bio-based Polymer Development (e.g., alternative to BPA-PCs)
The use of diphenyl carbonate in polycarbonate synthesis represents a move towards more sustainable and safer polymer production. Historically, many polycarbonates were produced using phosgene (B1210022), a highly toxic chemical. shell.com The DPC process offers a phosgene-free alternative. shell.comorbichem.com
Furthermore, there is a growing interest in developing bio-based polycarbonates to reduce reliance on fossil fuels and address concerns about endocrine-disrupting chemicals like bisphenol A (BPA). nih.govmdpi.com Research is actively exploring the use of renewable diols derived from biomass in combination with DPC to create bio-based polycarbonates. rsc.orgumons.ac.be For example, curcumin, a natural polyphenol, has been investigated as a renewable alternative to BPA for synthesizing bio-based polycarbonates via transesterification with DPC. nih.govnih.gov This approach, sometimes coupled with the chemical recycling of existing BPA-based polycarbonates to recover DPC, aligns with the principles of a circular economy. nih.govmdpi.com The goal is to create high-performance polymers with a reduced environmental footprint. orbichem.com
Sustainability and Green Chemistry Aspects
Non-Phosgene Synthetic Routes for Diphenyl Carbonate Production
The conventional synthesis of diphenyl carbonate (DPC) has historically relied on the use of phosgene (B1210022), a highly toxic and corrosive gas. This process generates significant environmental and safety concerns, including the production of chlorinated byproducts. researchgate.net Consequently, the development of phosgene-free routes has become a critical goal in green chemistry, leading to several commercially viable and environmentally superior alternatives. researchgate.nettum.de
The most prominent non-phosgene method is the transesterification of dimethyl carbonate (DMC) with phenol (B47542) . mdpi.com This process is considered a hallmark of green and sustainable chemical production. mdpi.com It involves two main reaction steps: first, the reaction of DMC with phenol to form methyl phenyl carbonate (MPC), and second, a disproportionation reaction of MPC to yield DPC and regenerate DMC. mdpi.com The primary raw materials, methanol (B129727) and phenol, are non-toxic, and the process avoids corrosive substances, making it an ideal green route. mdpi.com Major chemical companies have developed technologies based on this pathway, which is progressively replacing the hazardous phosgene method. mdpi.comresearchgate.net
Another significant phosgene-free approach is the direct oxidative carbonylation of phenol . researchgate.nettum.de This method synthesizes DPC directly from phenol, carbon monoxide, and oxygen, typically using a palladium-based catalyst system. While it offers a direct pathway, challenges related to catalyst stability and efficiency remain areas of active research. tum.de
A third alternative is the transesterification of dialkyl oxalates with phenol. researchgate.net These non-phosgene routes represent a significant shift towards safer and more sustainable industrial chemistry, forming the foundation for the "melt process" of polycarbonate production, where DPC reacts with diols like bisphenol A or hexane-1,6-diol. tum.de
Table 1: Comparison of Diphenyl Carbonate (DPC) Synthesis Routes
| Feature | Phosgene Process | Transesterification of DMC | Oxidative Carbonylation of Phenol |
|---|---|---|---|
| Primary Reagents | Phenol, Phosgene (COCl₂) | Phenol, Dimethyl Carbonate (DMC) | Phenol, Carbon Monoxide (CO), Oxygen (O₂) |
| Key Advantage | Mature, well-established technology | Avoids toxic phosgene; non-corrosive | Direct, one-step process |
| Key Disadvantage | Highly toxic and corrosive reagent (phosgene); chlorinated byproducts | Thermodynamic limitations; requires efficient catalyst | Catalyst stability and cost |
| Environmental Impact | High; produces hazardous waste | Low; considered a green chemical process mdpi.com | Moderate; avoids phosgene but uses CO |
Enzymatic Polymerization as an Environmentally Benign Approach
Enzymatic catalysis presents a compelling green alternative for polymerization reactions, offering high selectivity and operation under mild conditions, thereby reducing energy consumption and byproduct formation. For the synthesis of polyesters and polycarbonates, lipases, particularly immobilized lipase (B570770) from Candida antarctica (commonly known as Novozym 435), have shown significant promise. mdpi.comnih.gov
In the context of producing polymers from hexane-1,6-diol, enzymatic polycondensation has been successfully demonstrated. For instance, the reaction between 1,6-hexanediol (B165255) and a dicarboxylic acid ester like diethyl adipate (B1204190) can be effectively catalyzed by Novozym 435 to produce high molecular weight polyesters. mdpi.comnih.gov Research has shown that key parameters such as temperature, reaction time, enzyme loading, and the application of a vacuum to remove condensation byproducts (like ethanol) are crucial for controlling the polymer's final molecular weight. mdpi.com
Studies comparing bulk and solution polymerization have found that while a vacuum is the most influential factor in solution-based systems (using solvents like diphenyl ether), enzyme loading is the most critical parameter in solvent-free (bulk) conditions. mdpi.comnih.gov This enzymatic approach avoids the need for metal catalysts, which can be difficult to remove from the final polymer and may pose environmental concerns. The ability to conduct these reactions under solvent-free conditions further enhances the green credentials of this method. mdpi.com The mild reaction conditions (e.g., temperatures around 100°C) and the potential for enzyme recycling contribute to making enzymatic polymerization a sustainable pathway for producing specialty polymers. mdpi.comnih.gov
Utilization of Carbon Dioxide as a Carbonyl Source (Indirectly via DPC/DMC)
The use of carbon dioxide (CO₂) as a C1 feedstock is a cornerstone of green chemistry, aiming to convert a greenhouse gas into valuable chemicals. acs.orggoogle.com While the direct synthesis of DPC from CO₂ and phenol is challenging, indirect routes using CO₂ to produce intermediates like dimethyl carbonate (DMC) or ethylene (B1197577) carbonate have been successfully commercialized. researchgate.netacs.orgjaci.or.jp
The Asahi Kasei process is a landmark example of this strategy. jaci.or.jp It utilizes CO₂, a byproduct from ethylene oxide production, as a starting material. jaci.or.jp The process involves several steps:
CO₂ reacts with ethylene oxide to form ethylene carbonate.
Ethylene carbonate is then reacted with methanol to produce DMC and ethylene glycol.
Finally, the DMC undergoes transesterification with phenol to yield DPC, which is then used for polycarbonate production. researchgate.netjaci.or.jp
This integrated process is noteworthy not only for its avoidance of toxic phosgene but also for its effective utilization of waste CO₂, transforming it into a key component of a high-performance polymer. jaci.or.jp Other research efforts have focused on improving the direct synthesis of DPC from CO₂ and phenol using various catalytic systems, such as zinc halides or composite catalysts, under compressed CO₂ conditions, which can act as both a reactant and a solvent. acs.orgscholarsportal.inforsc.org These methods aim to make the conversion more efficient and economically viable under milder conditions, further enhancing the sustainability of DPC production. acs.org
Renewable Feedstocks for Hexane-1,6-diol Synthesis
Traditionally, hexane-1,6-diol is produced from petroleum-based feedstocks. However, significant progress has been made in developing synthetic routes from renewable biomass, aligning with the principles of a sustainable bio-economy. wisc.edu The primary strategy involves the catalytic conversion of biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF) or levoglucosenone, which are obtained from the dehydration of C6 sugars (hexoses) found in cellulose (B213188) and starch. google.comnih.gov
Several catalytic pathways have been explored to convert these bio-based intermediates into hexane-1,6-diol:
From HMF: A common route involves the hydrogenolysis of HMF. This can be achieved using heterogeneous catalysts, such as palladium supported on zirconium phosphate (B84403) (Pd/ZrP), with formic acid acting as a sustainable hydrogen source. nih.gov Another approach uses a dual-catalyst system in a fixed-bed reactor, for example, Pd/SiO₂ and Ir-ReOₓ/SiO₂, to achieve high yields of hexane-1,6-diol. rsc.org
From Levoglucosenone: This compound, derivable from the pyrolysis of biomass, can be converted to hexane-1,6-diol through a multi-step hydrogenation process using different catalysts and reaction conditions. google.com
Microbial Synthesis: Innovative biotechnological approaches are also emerging. For instance, engineered microbial strains, such as E. coli and Pseudomonas putida, have been developed to convert n-hexane into 1,6-diacetoxyhexane, which is then hydrolyzed to hexane-1,6-diol in a two-stage process under mild conditions. researchgate.net
These routes represent a significant step towards decoupling the production of important chemical monomers from fossil fuel dependency, contributing to a more circular and sustainable chemical industry. wisc.edugoogle.com
Table 2: Selected Routes for Renewable Hexane-1,6-diol (HDO) Synthesis
| Starting Material | Key Intermediate(s) | Catalyst System Example | Reported Yield | Reference |
|---|---|---|---|---|
| Hexoses (from Biomass) | 5-Hydroxymethylfurfural (HMF) | Pd/Zirconium Phosphate (ZrP) with Formic Acid | 43% | nih.gov |
| Hexoses (from Biomass) | 5-Hydroxymethylfurfural (HMF) | Pd/SiO₂ + Ir-ReOₓ/SiO₂ (double-layered) | 57.8% | rsc.org |
| Biomass (Pyrolysis) | Levoglucosenone | Multi-step hydrogenation catalysts | - | google.com |
| n-Hexane | 1,6-Diacetoxyhexane | E. coli / P. putida (two-stage microbial) | - | researchgate.net |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions, including the transesterification process between diphenyl carbonate and hexane-1,6-diol. DFT calculations can provide detailed insights into the reaction pathways, transition states, and the influence of catalysts, which are crucial for optimizing reaction conditions and improving catalyst design.
A plausible reaction mechanism that can be investigated using DFT involves the nucleophilic attack of a hydroxyl group from hexane-1,6-diol on the carbonyl carbon of diphenyl carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to release a phenol (B47542) molecule and form a carbonate linkage. DFT can be used to model this process both in the absence and presence of a catalyst.
Uncatalyzed Reaction: Calculation of the activation energy barrier for the direct reaction between diphenyl carbonate and hexane-1,6-diol. This would likely show a high activation energy, explaining the need for a catalyst.
Catalyzed Reaction: Modeling the reaction in the presence of a catalyst, such as a Lewis acid or base. DFT can elucidate how the catalyst interacts with the reactants to lower the activation energy. For example, a Lewis acid catalyst could coordinate to the carbonyl oxygen of diphenyl carbonate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
A hypothetical data table summarizing the kind of results a DFT study might produce is shown below. The values are illustrative and based on typical findings for similar transesterification reactions.
| Reaction Step | Catalyst | Activation Energy (Ea) (kJ/mol) | Reaction Energy (ΔE) (kJ/mol) |
| Nucleophilic attack of hexane-1,6-diol on diphenyl carbonate (uncatalyzed) | None | 120 | -10 |
| Nucleophilic attack of hexane-1,6-diol on diphenyl carbonate (catalyzed) | Lewis Acid | 60 | -15 |
| Proton transfer and phenol elimination (catalyzed) | Lewis Acid | 40 | -25 |
These calculations would provide a quantitative understanding of the catalytic effect and guide the selection of more efficient catalysts for the synthesis of poly(hexamethylene carbonate).
Molecular Dynamics Simulations of Polymerization Processes
Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic evolution of the polymerization process, from the initial stages of monomer interaction to the formation of long polymer chains and their subsequent behavior in the melt. youtube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time.
For the polymerization of diphenyl carbonate and hexane-1,6-diol, MD simulations can be employed at different levels of detail, from all-atom models to more computationally efficient coarse-grained representations. mdpi.com
All-Atom MD Simulations: These simulations explicitly represent every atom in the system, providing a high-fidelity description of molecular interactions. They are suitable for studying the initial stages of polymerization, including the diffusion of monomers, their orientation, and the early oligomerization steps. However, due to their computational cost, they are typically limited to relatively short timescales and small system sizes.
Coarse-Grained (CG) MD Simulations: In this approach, groups of atoms are represented as single "beads," which significantly reduces the number of particles in the simulation and allows for the study of much larger systems and longer timescales. mdpi.com This is particularly useful for investigating the later stages of polymerization, including polymer chain growth, entanglement, and the morphology of the resulting polymer melt. For poly(hexamethylene carbonate), a CG model might represent the hexamethylene unit, the carbonate group, and the phenyl end-groups as distinct beads.
MD simulations can provide valuable data on various aspects of the polymerization process:
| Simulated Property | Description |
| Monomer Diffusion Coefficients | The rate at which diphenyl carbonate and hexane-1,6-diol molecules move through the reaction medium, which influences the reaction rate. |
| Radial Distribution Functions | The probability of finding one molecule at a certain distance from another, revealing the local structure and packing of monomers and polymer chains. |
| Chain Conformation and Dynamics | The shape and flexibility of the growing poly(hexamethylene carbonate) chains, including bond angles, dihedral angles, and end-to-end distances. |
| Entanglement Molecular Weight | The average molecular weight between physical entanglements of the polymer chains, which is a key parameter influencing the mechanical properties of the final material. mdpi.com |
| Glass Transition Temperature | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, a crucial property for material processing and application. |
By analyzing the trajectories from MD simulations, researchers can gain a dynamic, atomistic-level understanding of how factors like temperature, pressure, and monomer concentration affect the polymerization process and the properties of the resulting poly(hexamethylene carbonate).
Modeling of Catalyst-Substrate Interactions
The efficiency of the transesterification reaction between diphenyl carbonate and hexane-1,6-diol is highly dependent on the choice of catalyst. Computational modeling provides a powerful means to understand and predict how different catalysts interact with the substrates at a molecular level, thereby guiding the design of more effective catalytic systems. researchgate.net
A common approach involves using quantum mechanical (QM) methods, such as DFT, to model the active site of the catalyst and its interaction with the reactant molecules. These models can reveal the electronic structure of the catalyst-substrate complex and the energetics of the catalytic cycle. mdpi.com
For the synthesis of poly(hexamethylene carbonate), various catalysts can be employed, including metal-based catalysts and organic catalysts. Computational modeling can help to:
Identify the Active Species: In many catalytic systems, the precursor introduced into the reaction is not the true active catalyst. Computational models can help identify the actual catalytically active species that is formed under reaction conditions.
Elucidate the Catalytic Mechanism: By calculating the energy profile of the reaction pathway in the presence of the catalyst, researchers can understand how the catalyst facilitates the reaction. For example, a Lewis acidic metal center might activate the carbonyl group of diphenyl carbonate, while a basic co-catalyst might deprotonate the hydroxyl group of hexane-1,6-diol, enhancing its nucleophilicity.
Predict Catalytic Activity: By comparing the calculated activation energies for different catalysts, it is possible to predict their relative activities. This allows for a virtual screening of potential catalysts before undertaking expensive and time-consuming experimental studies.
A hypothetical example of data that could be generated from modeling catalyst-substrate interactions is presented below. This table illustrates how computational methods can be used to compare the performance of different types of catalysts.
| Catalyst Type | Modeled Interaction | Calculated Reduction in Activation Energy (kJ/mol) |
| Lewis Acid | Coordination of the metal center to the carbonyl oxygen of diphenyl carbonate. | 40 - 60 |
| Brønsted Acid | Protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon. | 30 - 50 |
| Lewis Base | Activation of the hydroxyl group of hexane-1,6-diol through hydrogen bonding. | 20 - 40 |
These computational insights are invaluable for the rational design of catalysts with improved activity, selectivity, and stability for the synthesis of poly(hexamethylene carbonate).
Prediction of Polymer Chain Growth and Microstructure
The final properties of poly(hexamethylene carbonate) are intimately linked to its microstructure, which includes the polymer's molecular weight distribution, degree of branching, and the arrangement of monomer units in the case of copolymers. Computational modeling can play a significant role in predicting and understanding how reaction conditions influence these structural characteristics.
Kinetic Monte Carlo (kMC) simulations are a particularly well-suited method for modeling polymer chain growth. In a kMC simulation of the polymerization of diphenyl carbonate and hexane-1,6-diol, the different possible reaction events (e.g., chain initiation, propagation, and termination) are assigned probabilities based on their reaction rates. The simulation then proceeds by randomly selecting and executing these events over time, allowing for the tracking of the evolution of the polymer chains.
From a kMC simulation, one can obtain detailed information about the microstructure of the resulting polymer, such as:
Molecular Weight Distribution (MWD): The simulation can predict the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer as a function of reaction time and conditions.
Chain Topology: The model can predict the extent of branching or cross-linking if side reactions are included in the kinetic model.
Copolymer Microstructure: If a comonomer is introduced, kMC simulations can predict the sequence distribution of the different monomer units along the polymer chain (e.g., random, alternating, or blocky).
The accuracy of these predictions depends on the quality of the input kinetic parameters, which can be obtained from experiments or from more fundamental calculations like DFT.
Furthermore, the microstructure predicted by kMC simulations can be used as input for further simulations, such as MD simulations, to predict the macroscopic properties of the material. For instance, the predicted molecular weight distribution can be used to generate a realistic polymer melt model for MD simulations to study its mechanical and thermal properties. nih.gov
A hypothetical data table illustrating the type of output from a kMC simulation for the polymerization of diphenyl carbonate and hexane-1,6-diol is shown below.
| Reaction Time (hours) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 1 | 2,000 | 1.5 |
| 2 | 5,000 | 1.8 |
| 4 | 12,000 | 2.0 |
| 8 | 25,000 | 2.1 |
By integrating different computational techniques, from quantum mechanics to mesoscale simulations, a comprehensive theoretical framework can be established to understand and control the synthesis of poly(hexamethylene carbonate) with desired properties.
Future Research Directions and Unexplored Avenues
Development of Novel High-Performance Catalysts
The synthesis of poly(hexamethylene carbonate) (PHC) from DPC and HDO via transesterification is critically dependent on the catalyst employed. While various catalysts have been explored, the development of more efficient, selective, and reusable catalytic systems remains a key research focus.
Recent research has highlighted the potential of metal-organic frameworks (MOFs) as effective catalysts. For instance, MOFs based on Zn2+ and aromatic carboxylic acid ligands like benzene-1,4-dicarboxylic acid (H2BDC) and benzene-1,3,5-tricarboxylic acid (1,3,5-H3BTC) have demonstrated high catalytic activities. asianpubs.orgresearchgate.net These catalysts are noted for their high surface area, well-defined microporous structures, and chemical tunability. asianpubs.org MOF-5, a specific type of zinc-based MOF, has shown superior performance compared to conventional catalysts like triethylenediamine, Mg-Al layered double hydroxide, sodium ethoxide, and sodium methoxide. researchgate.net Under optimal conditions, MOF-5 can achieve a phenol (B47542) yield of up to 90.1%. researchgate.net
Zinc (II) acetylacetonate (B107027) (Zn(Acac)2) has also emerged as a highly effective, non-toxic, and low-cost catalyst for the melt transesterification of diphenyl carbonate with various diols, including 1,6-hexanediol (B165255). mdpi.com The effectiveness of Zn(Acac)2 is attributed to the interaction between the acetylacetone (B45752) ligand and Zn2+, which provides the appropriate Lewis acidity and steric hindrance for the reaction. mdpi.com Research has shown that the molecular weight of the resulting aliphatic polycarbonates can be significantly influenced by the catalyst concentration. mdpi.com
Future research will likely focus on designing catalysts with even higher activity and selectivity to produce high-molecular-weight polymers under milder reaction conditions. The development of heterogeneous catalysts is particularly desirable as they can be easily separated from the product and recycled, which is a challenge with homogenous catalysts that can remain in the final product and affect its properties. asianpubs.org
Table 1: Performance of Various Catalysts in the Synthesis of Aliphatic Polycarbonates
| Catalyst | Diol | Molecular Weight (Mw, g/mol) | Yield (%) | Reference |
|---|---|---|---|---|
| Zn(Acac)2 | 1,4-butanediol (B3395766) | 143,500 | 85.6 | mdpi.com |
| ZnO | 1,4-butanediol | 8,300 | - | mdpi.com |
| ZnCO3 | 1,4-butanediol | 28,200 | - | mdpi.com |
| Zn(OAc)2 | 1,4-butanediol | 53,200 | - | mdpi.com |
| ZnCl2 | 1,4-butanediol | 82,300 | Lowest among tested | mdpi.com |
| MOF-5 | 1,6-hexanediol | - | 90.1 (phenol yield) | researchgate.net |
| MOF-A (Zn2+ with H2BDC) | 1,6-hexanediol | Higher Mn | - | asianpubs.org |
| MOF-D (Zn2+ with 1,3,5-H3BTC) | 1,6-hexanediol | Higher Mn | - | asianpubs.org |
Continuous Flow Processing for Scalable Production
The transition from batch to continuous flow processing represents a significant opportunity for the scalable and cost-effective production of DPC/HDO-based polymers. Continuous flow synthesis offers several advantages over traditional batch methods, including improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for straightforward scale-up. researchgate.netnih.gov
While specific studies on the continuous flow synthesis of poly(hexamethylene carbonate) from DPC and HDO are not extensively reported, research on other conjugated polymers like poly(3-hexylthiophene) (P3HT) has demonstrated the feasibility and benefits of this approach. researchgate.netnih.gov In these systems, precise control over the molecular weight was achieved by the accurate addition of the catalyst to the monomer solution in a continuous flow reactor. researchgate.netnih.gov
Future research in this area should aim to develop and optimize continuous flow reactor systems specifically for the polymerization of DPC and HDO. This will involve investigating the effects of residence time, temperature profiles, and catalyst introduction methods on the molecular weight, polydispersity, and end-group functionality of the resulting polymer. The successful implementation of continuous flow processing could lead to higher-quality polymers and more efficient manufacturing processes, which are crucial for industrial applications.
Design of Advanced Copolymer Architectures
The properties of polymers derived from DPC and HDO can be significantly tailored by creating advanced copolymer architectures. Copolymerization allows for the modification of polymer structures to achieve a wide range of properties that are not attainable with the homopolymer. nih.gov This can be achieved by introducing other comonomers with different chain lengths or functionalities. nih.gov
For example, the synthesis of poly(hexamethylene-ran-octamethylene carbonate) copolymers has been shown to result in materials with tunable thermal properties. nih.gov Similarly, block copolymers can be designed to create thermoplastic elastomers. An example is the synthesis of ABA triblock copolymers where poly(L-lactide) (PLLA) forms the 'A' block and poly(hexamethylene carbonate) (PHMC) forms the 'B' block. researchgate.net These materials exhibit high elongation and rubber-like properties. researchgate.net
Future research will likely explore the incorporation of a wider variety of comonomers to create novel copolymer structures with specific functionalities. This could include the use of bio-based monomers to enhance the sustainability of the resulting materials or the introduction of monomers that impart specific properties such as enhanced thermal stability, flame retardancy, or biocompatibility. The development of such advanced copolymer architectures will expand the application range of DPC/HDO-based polymers into more demanding fields.
Bio-integration and Circular Economy Approaches for DPC/HDO based Polymers
The development of sustainable end-of-life solutions for polymers is a critical aspect of modern materials science. For polymers based on DPC and HDO, research into bio-integration and circular economy approaches is essential.
Poly(hexamethylene carbonate) is known to be biodegradable. wikipedia.org For instance, it can be degraded by the bacterium Roseateles depolymerans 61A into adipic acid and di(6-hydroxyhexyl) carbonate. wikipedia.org This biodegradability is a key advantage for applications where the material may end up in the environment. Future research should focus on understanding the biodegradation mechanisms in different environments and identifying other microorganisms capable of degrading these polymers.
In addition to biodegradation, chemical recycling is a promising route to establishing a circular economy for these materials. nsf.govrsc.org Chemical recycling involves the depolymerization of the polymer back to its constituent monomers, which can then be purified and used to produce new, virgin-quality polymers. researchgate.net This approach offers a way to close the loop on the material's lifecycle, reducing waste and the reliance on virgin feedstocks. researchgate.net Research in this area should focus on developing efficient and economically viable chemical recycling processes for DPC/HDO-based polymers and copolymers. This includes exploring catalytic and thermal depolymerization methods. nsf.gov
In-depth Studies on Structure-Property Relationships at the Molecular Level
A fundamental understanding of the relationship between the molecular structure of DPC/HDO-based polymers and their macroscopic properties is crucial for the rational design of new materials with desired performance characteristics. While basic physical properties are important, future research should delve into more complex structure-property relationships at the molecular level.
This includes investigating how factors such as copolymer composition, sequence distribution, and block length affect the morphology and performance of the material. iaea.orgresearchgate.net For instance, in polycarbonate/polydimethylsiloxane copolymers, the size of the siloxane domains has a significant impact on the optical properties of the material, with smaller domains leading to higher transparency. iaea.org Similar in-depth studies on DPC/HDO copolymers could reveal how to control properties like mechanical strength, thermal stability, and permeability by manipulating the molecular architecture.
Advanced characterization techniques, such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM), can be used to probe the microphase-separated morphologies of these copolymers. researchgate.net Computational modeling and simulation can also play a vital role in predicting how changes in molecular structure will translate to macroscopic properties, thereby guiding experimental work. nsf.gov Such studies will enable the fine-tuning of polymer properties to meet the specific requirements of advanced applications, from biomedical devices to high-performance engineering plastics.
Q & A
Q. What are the standard methods for synthesizing polycarbonate diols (PCDLs) using diphenyl carbonate and hexane-1,6-diol?
PCDLs are synthesized via transesterification between DPC and HDO. A common method involves using heterogeneous catalysts like calcined MgAl hydrotalcites (HTc), which enhance reaction efficiency by optimizing pore structure and basicity. The reaction is typically conducted under vacuum at elevated temperatures (~160–180°C) to remove byproducts like phenol, driving the equilibrium toward polymer formation .
Q. How can spectroscopic techniques like NMR be employed to characterize the structure of diphenyl carbonate-hexane-1,6-diol copolymers?
13C NMR with APT (Attached Proton Test) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can identify key structural features, such as the -CH- groups in HDO chains (resonances at ~25–28 ppm) and carbonyl carbons (155 ppm). HMBC helps confirm connectivity between HDO and carbonate units, critical for verifying copolymer architecture .
Q. What safety precautions are critical when handling hexane-1,6-diol in laboratory settings?
HDO is classified as harmful if swallowed (H302), causes skin irritation (H315), and may provoke respiratory irritation (H335). Use fume hoods for aerosol control, wear nitrile gloves, and avoid skin/eye contact. Static discharge precautions are essential due to dust explosion risks in enriched environments .
Advanced Research Questions
Q. What factors influence the efficiency of transesterification between DPC and HDO when using heterogeneous catalysts?
Catalyst pore structure and basicity are pivotal. For MgAl hydrotalcites, calcination at 500°C maximizes surface area and active sites, while higher temperatures (>600°C) degrade performance. Reaction efficiency correlates with CO2 adsorption capacity (measured via CO2-TPD), which reflects basic site density. Optimal conditions include 160–180°C and 5–10 wt% catalyst loading .
Q. How do enzymatic polymerization methods compare to traditional catalytic approaches in synthesizing polyesters from HDO?
Candida antarctica lipase B (CAL B) enables selective polycondensation of HDO with dimethyl 2-mercaptosuccinate under mild conditions (bulk, 60–80°C), avoiding toxic metal catalysts. Enzymatic methods yield polyesters with pendant thiol groups, which crosslink via air oxidation—unachievable with conventional acid/base catalysts. However, enzyme stability at high temperatures limits scalability .
Q. How can ultrasonic absorption studies resolve molecular interactions in HDO-water systems?
Ultrasonic velocity and absorption measurements (15–220 MHz) reveal relaxational excess absorption in concentrated HDO solutions (1.5–6.0 mol/dm³), attributed to solute-solvent hydrogen bonding dynamics. Analysis via chemical relaxation models provides rate constants (k ≈ 10⁶ s⁻¹) and thermodynamic parameters (ΔH, ΔS), critical for understanding HDO’s role in aqueous polymer solutions .
Q. What experimental strategies address contradictions in thermal conductivity data for HDO?
Discrepancies in thermal conductivity values (e.g., 315 K melting point vs. literature variations) require standardized measurement protocols. Techniques like transient plane source (TPS) and heated-filament methods must account for purity (>99%), sample hydration, and temperature calibration. Cross-validation with differential scanning calorimetry (DSC) ensures data reproducibility .
Methodological Notes
- Synthesis Optimization : For PCDLs, monitor reaction progress via gel permeation chromatography (GPC) and FTIR to track carbonate group consumption (peak at ~1740 cm⁻¹) .
- Data Contradictions : Resolve conflicting thermal properties by standardizing sample preparation (e.g., degassing, annealing) and reporting measurement uncertainties .
- Safety Protocols : Include MSDS-reviewed handling procedures in experimental design, particularly for HDO’s respiratory and dermal hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
